Cas no 1704067-22-0 ((4-(N,N-Diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid)

(4-(N,N-Diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
-
- (4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid
- AM88184
- (4-(N,N-Diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid
-
- MDL: MFCD28384284
- Inchi: 1S/C12H20BNO4S/c1-5-14(6-2)19(17,18)12-9(3)7-11(13(15)16)8-10(12)4/h7-8,15-16H,5-6H2,1-4H3
- InChI Key: PHMYJQTZLISWIU-UHFFFAOYSA-N
- SMILES: S(C1C(C)=CC(B(O)O)=CC=1C)(N(CC)CC)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 366
- Topological Polar Surface Area: 86.2
(4-(N,N-Diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM211233-1g |
(4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid |
1704067-22-0 | 95% | 1g |
$635 | 2022-09-02 | |
Matrix Scientific | 148216-500mg |
(4-(N,N-Diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid, 95% |
1704067-22-0 | 95% | 500mg |
$485.00 | 2023-09-10 | |
A2B Chem LLC | AF01832-250mg |
(4-(N,N-diethylsulfaMoyl)-3,5-diMethylphenyl)boronic acid |
1704067-22-0 | 95% | 250mg |
$589.00 | 2024-04-20 | |
abcr | AB484150-100mg |
(4-(N,N-Diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid; . |
1704067-22-0 | 100mg |
€583.10 | 2024-08-02 | ||
abcr | AB484150-250mg |
(4-(N,N-Diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid; . |
1704067-22-0 | 250mg |
€946.90 | 2024-08-02 | ||
eNovation Chemicals LLC | D626293-1g |
(4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid |
1704067-22-0 | 97% | 1g |
$1539 | 2025-02-25 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N855977-500mg |
(4-(N,N-Diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid |
1704067-22-0 | 98% | 500mg |
¥2,923.00 | 2022-09-01 | |
eNovation Chemicals LLC | D626293-500mg |
(4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid |
1704067-22-0 | 97% | 500mg |
$288 | 2023-09-03 | |
Chemenu | CM211233-250mg |
(4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid |
1704067-22-0 | 95% | 250mg |
$300 | 2022-09-02 | |
1PlusChem | 1P00ARU0-100mg |
(4-(N,N-diethylsulfaMoyl)-3,5-diMethylphenyl)boronic acid |
1704067-22-0 | 95% | 100mg |
$407.00 | 2024-06-19 |
(4-(N,N-Diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid Related Literature
-
1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
Additional information on (4-(N,N-Diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid
Introduction to (4-(N,N-Diethylsulfamoyl)-3,5-dimethylphenyl)boronic Acid (CAS No. 1704067-22-0)
(4-(N,N-Diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid, with the CAS number 1704067-22-0, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of boronic acids, which are known for their versatile applications in organic synthesis, medicinal chemistry, and materials science. The unique structural features of this molecule, particularly the presence of a N,N-diethylsulfamoyl group and a dimethylphenyl ring, make it a promising candidate for various biochemical interactions and drug discovery processes.
The< strong> boronic acid moiety in this compound is particularly noteworthy due to its ability to form stable complexes with diols and other polyhydroxy compounds. This property is exploited in various applications, including the synthesis of cross-linked polymers, catalysts, and, most notably, in the field of pharmaceuticals. Boronic acids have been extensively studied for their potential as inhibitors of enzymes that possess a hydroxyl group recognition site. This mechanism of action has made them valuable tools in the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on the development of boronic acid derivatives as therapeutic compounds. These derivatives are being explored for their efficacy in treating a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. The< strong> N,N-diethylsulfamoyl group in (4-(N,N-Diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid adds an additional layer of complexity to its potential biological activity. Sulfamoyl groups are known to enhance the solubility and bioavailability of molecules, making them more suitable for pharmacological applications.
The< strong> dimethylphenyl ring in this compound contributes to its overall stability and reactivity. Phenyl rings are commonly found in many biologically active molecules due to their ability to interact with biological targets through hydrophobic and π-stacking interactions. The presence of two methyl groups at the 3 and 5 positions further modifies the electronic properties of the phenyl ring, potentially influencing its binding affinity and selectivity.
One of the most exciting areas of research involving boronic acids is their application as protease inhibitors. Proteases are enzymes that play crucial roles in many biological processes, including signal transduction, protein degradation, and cellular regulation. Inhibiting these enzymes has been a successful strategy for developing drugs that target various diseases. For instance, boronic acid derivatives have been used to develop treatments for osteoarthritis by inhibiting matrix metalloproteinases (MMPs), which are responsible for breaking down cartilage.
The< strong> N,N-diethylsulfamoyl-substituted boronic acid derivative has shown promise in preclinical studies as a potential inhibitor of specific proteases. Its unique structure allows it to bind tightly to the active site of these enzymes, effectively blocking their activity. This has led to interest in exploring its potential as a therapeutic agent for conditions where protease activity is dysregulated. Additionally, the< strong> dimethylphenyl moiety may contribute to improved pharmacokinetic properties, such as enhanced blood-brain barrier penetration, which could be crucial for treating neurological disorders.
In conclusion, (4-(N,N-Diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid (CAS No. 1704067-22-0) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features, including the< strong> N,N-diethylsulfamoyl group and< strong> dimethylphenyl ring, make it an attractive candidate for further research and development. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of novel therapeutics.
1704067-22-0 ((4-(N,N-Diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid) Related Products
- 1159817-53-4(5-Cyclopropylpyrazin-2-ol)
- 2098123-56-7(4-(5-Bromothiophen-2-yl)-6-chloro-2-cyclopropylpyrimidine)
- 2229177-80-2(1,1-difluoro-2-{pyrazolo1,5-apyridin-3-yl}propan-2-amine)
- 1368855-60-0(2,5-Furandione, 3-(3-bromo-4-methylphenyl)dihydro-)
- 12062-24-7(Cupric hexafluorosilicate)
- 2034422-97-2(N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-9H-xanthene-9-carboxamide)
- 1807097-92-2(2-(2-Chloroacetyl)-5-(methylthio)benzo[d]oxazole)
- 1343939-75-2(1-(bromomethyl)-1-(tert-butoxy)-4-propylcyclohexane)
- 2172574-58-0(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholine-2-carboxylic acid)
- 1269152-17-1(tert-butyl N-{4-(5-methyl-1,3,4-oxadiazol-2-yl)methoxyphenyl}carbamate)
